6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC14990711
Molecular Formula: C21H26N4O2
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N4O2 |
|---|---|
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C21H26N4O2/c1-13(2)18-12-17(19-14(3)24-25(4)20(19)23-18)21(26)22-11-10-15-6-8-16(27-5)9-7-15/h6-9,12-13H,10-11H2,1-5H3,(H,22,26) |
| Standard InChI Key | NZSKPADCDUCNGH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CC=C(C=C3)OC)C |
Introduction
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines typically involves the condensation of preformed pyrazoles or pyridines with appropriate reagents. This approach allows for the introduction of various substituents, enabling the creation of compounds with tailored properties . For example, the use of methylamine in nucleophilic substitution reactions can lead to the formation of amino-substituted derivatives, which are valuable precursors for further functionalization .
Biological Activities
Pyrazolo[3,4-b]pyridines have been explored for their potential in biomedical applications, including as tyrosine kinase inhibitors (TKIs) and anti-tumor agents . The substitution patterns on these compounds can significantly affect their biological activity, making them promising candidates for drug development .
Potential Applications
Given the broad range of biological activities exhibited by pyrazolo[3,4-b]pyridines, these compounds have potential applications in various therapeutic areas. Their ability to act as inhibitors of specific enzymes or receptors makes them attractive for the treatment of diseases such as cancer .
Data and Research Findings
While specific data on 6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is not available, the following table summarizes general information about pyrazolo[3,4-b]pyridines:
| Property | Description |
|---|---|
| Tautomeric Forms | 1H- and 2H-isomers |
| Synthetic Methods | Condensation of preformed pyrazoles or pyridines |
| Biological Activities | Anti-tumor efficacy, tyrosine kinase inhibition |
| Potential Applications | Cancer treatment, enzyme inhibition |
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